(3,5-Dinitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a novel histamine releasing agent []. It was discovered during the investigation of the dipeptidyl peptidase-IV (DPP-IV) inhibitor E3024 as a potential antidiabetic agent []. While structurally similar to E3024, (3,5-Dinitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is not a DPP-IV inhibitor and its biological activity is primarily attributed to histamine release [].
(3,5-Dinitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone induces histamine release from mast cells []. Experiments conducted on normal Fischer rats and rat peritoneal mast cells demonstrated a significant increase in blood histamine levels upon administration of the compound []. Interestingly, the compound did not induce histamine release from basophils, suggesting a specific interaction with mast cells [].
Structure-activity relationship studies indicate that the piperazine group N-linked to the 2-position of the 5,6-membered fused heterocyclic rings is crucial for the histamine-releasing activity of this compound [].
The administration of (3,5-Dinitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone was associated with a high incidence of rash in healthy Japanese male subjects []. This finding led to the abandonment of dose escalation studies of the related compound E3024 due to safety concerns []. The histamine-releasing properties of (3,5-Dinitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone are considered the primary cause of the observed rash [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: